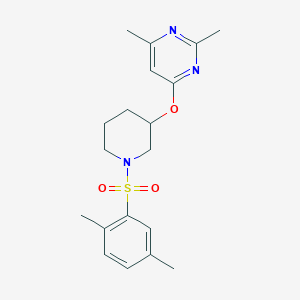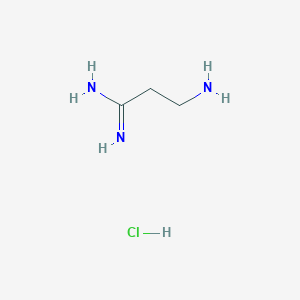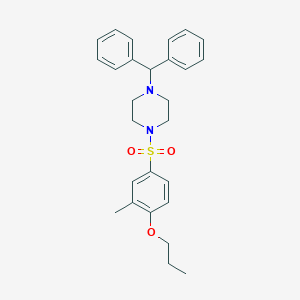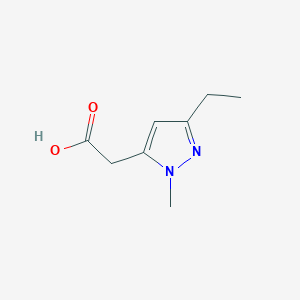
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a sulfonyl group
準備方法
The synthesis of 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Final Coupling: The final step involves coupling the piperidine-sulfonyl derivative with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
化学反応の分析
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace substituents on the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group or the piperidine ring.
科学的研究の応用
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
作用機序
The mechanism of action of 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine include:
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)oxy)-2,6-dimethylpyrimidine: This compound has a piperazine ring instead of a piperidine ring, which may alter its biological activity and binding properties.
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyridine: The pyridine ring in place of the pyrimidine ring can affect the compound’s electronic properties and reactivity.
4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylbenzene:
特性
IUPAC Name |
4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-13-7-8-14(2)18(10-13)26(23,24)22-9-5-6-17(12-22)25-19-11-15(3)20-16(4)21-19/h7-8,10-11,17H,5-6,9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYQIVXFRMBPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2486082.png)
![methyl 6,8-dioxo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)


![3-[1-(4-bromobenzenesulfonyl)piperidin-4-yl]-1-(4-chlorophenyl)urea](/img/structure/B2486091.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)


![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2486103.png)
